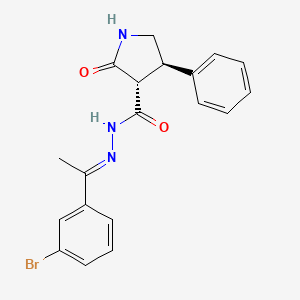
AC-264613
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC 264613は、プロテアーゼ活性化受容体2(PAR2)の強力かつ選択的なアゴニストです。 この化合物は、炎症や痛覚を含む様々な生理学的プロセスに関与するPAR2シグナル伝達経路を活性化する能力で知られています 。AC 264613は、様々な生物学的システムにおけるPAR2の役割を研究するために科学研究で広く使用されてきました。
準備方法
合成ルートと反応条件
AC 264613の合成は、重要な中間体である2-オキソ-4-フェニルピロリジン-3-カルボン酸の調製から始まる複数のステップが含まれます。 この中間体は、次に特定の条件下で1-(3-ブロモフェニル)エチリデンヒドラジドと反応させるとAC 264613が生成されます 。この反応には、通常、有機溶媒と触媒を使用する必要があり、目的の生成物の形成を促進します。
工業生産方法
AC 264613の詳細な工業生産方法は広く文書化されていませんが、この化合物は一般的に標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、科学研究での使用に不可欠な最終生成物の高純度を確保するための複数の精製ステップが含まれます .
化学反応の分析
反応の種類
AC 264613は、主に次のような小さな有機分子の典型的な反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて様々な酸化誘導体となる可能性があります。
還元: 還元反応は、AC 264613に存在する官能基を変換するために使用できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は様々な酸化誘導体を生成する可能性があり、置換反応は様々な置換類似体を生成する可能性があります .
科学研究への応用
AC 264613は、科学研究において幅広い用途があります。
化学: PAR2アゴニストの化学的性質と反応性を研究するためのツールとして使用されています。
生物学: PAR2が細胞シグナル伝達経路、炎症、免疫応答で果たす役割を調べる実験に使用されています.
科学的研究の応用
Scientific Research Applications
Depression-like Behavior Studies
AC-264613 has been shown to induce behavioral changes associated with depression-like behavior . Studies conducted using the open field test (OFT) and sucrose preference test (SPT) revealed that this compound injection in mice led to reduced locomotor activity and sucrose preference . These behavioral changes correlate with increased serum IL-6 levels and brain IL-1β mRNA, which are analogous to data reported in animal models of depression and in patients with MDD .
Inflammation Research
this compound has demonstrated the ability to alter cytokine mRNA expression within the brain and elevate blood sera IL-6 levels . These inflammatory profiles resemble those seen in patients with MDD . In experiments with mice, a single injection of this compound led to collection of the cerebellum, hippocampus, and hypothalamus for analysis .
Lateral Habenula Neuron Studies
this compound impairs action potential firing and induces depolarization in spontaneously firing lateral habenula neurons . Whole-cell patch clamp recordings from LHb neurons showed that neurons with AP firing > 0.5 Hz were considered spontaneously active, while neurons with AP firing < 0.5 Hz were deemed silent .
Cellular Assays
this compound activates PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with noted potencies .
Data from in vivo studies
Data from in vitro studies
作用機序
AC 264613は、プロテアーゼ活性化受容体2(PAR2)に結合して活性化することで効果を発揮します。 この活性化は、ホスファチジルイノシトール加水分解経路やカルシウム動員など、様々な細胞内シグナル伝達経路を開始します 。 この化合物はまた、インターフェロン調節因子5の発現を抑制し、リポ多糖で刺激されたマクロファージによるインターロイキン-12p40の産生を減少させます 。 これらの作用は、炎症応答に関与するp53タンパク質の発現やその他の分子標的の調節を介して行われます .
類似化合物との比較
AC 264613は、その高い効力と選択性により、PAR2アゴニストの中でユニークです。類似の化合物には、以下が含まれます。
AC 55541: 化学構造は異なりますが、同様の生物学的活性を有する別の強力なPAR2アゴニストです.
2-フリル-LIGRLO-NH2: 同等の効力を有するが、薬物動態が異なるペプチドベースのPAR2アゴニストです.
SLIGRL-NH2: 研究で参照化合物としてよく使用される、効力が低いPAR2アゴニストです.
AC 264613は、その代謝安定性と強力で持続的な生物学的効果を生み出す能力により、PAR2関連研究における貴重なツールとなっています .
生物活性
AC-264613 is a potent and selective agonist for the protease-activated receptor 2 (PAR2), a member of the G protein-coupled receptor family. This compound has garnered attention due to its specific biological activities, particularly in the context of inflammation and nociception.
- Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide
- CAS Number : 1051487-82-1
- Purity : ≥98%
This compound selectively activates PAR2 with a potency characterized by a pEC50 value of 7.5, indicating a strong affinity for this receptor. It does not exhibit significant activity at other PAR subtypes or over 30 other receptors associated with nociception and inflammation . The activation of PAR2 by this compound leads to several cellular responses:
- Phosphoinositide Hydrolysis : Induces PI hydrolysis, which is crucial for various signaling pathways.
- Calcium Mobilization : Triggers intracellular calcium release, essential for numerous cellular functions.
- Cellular Proliferation : Promotes cell growth and proliferation in vitro .
Inflammatory Response Modulation
This compound has been shown to suppress the production of pro-inflammatory cytokines in macrophages. Specifically, it reduces the expression of interferon regulatory factor 5 (IRF5) and interleukin-12p40 (IL-12p40) in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating inflammatory responses . This effect is mediated through the inhibition of TLR4 transactivation, highlighting its potential as an anti-inflammatory agent.
Case Studies
- Yamaguchi et al. (2016) : This study demonstrated that this compound effectively decreased IL-12p40 production by macrophages activated with lipopolysaccharides. The authors concluded that PAR2 activation by this compound could be beneficial in conditions characterized by excessive inflammation .
- Calcium Release Studies : Research indicated that this compound induces calcium release in human and rat models, contributing to its role in mediating various physiological responses associated with PAR2 activation .
Comparative Efficacy
This compound's efficacy as a PAR2 agonist can be compared with other known agonists. The following table summarizes the comparative potency of various PAR2 agonists:
| Compound | Type | pEC50 | Activity |
|---|---|---|---|
| This compound | Non-peptide | 7.5 | Selective PAR2 agonist |
| AC-55541 | Non-peptide | 7.0 | Full agonist |
| SLIGRL | Peptide | ~6.0 | Weak agonist |
特性
分子式 |
C19H18BrN3O2 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1 |
InChIキー |
RQKXQCSEZPQBNZ-QSBCOWLBSA-N |
異性体SMILES |
C/C(=N\NC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br |
正規SMILES |
CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















